1-[3-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone
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Description
The compound appears to contain several functional groups, including a ketone, an ether, and an amine, which are common in many organic compounds . It also contains a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholine ring could be formed through a reaction of a dihalide with ammonia .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The morpholine ring is a heterocycle, meaning it contains atoms of different elements (in this case, carbon, nitrogen, and oxygen) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ketone could undergo reduction to form an alcohol, or the amine could react with an acid to form an ammonium salt .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the ketone and the amine would likely make it somewhat polar, affecting its solubility and boiling point .Safety and Hazards
Properties
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-17(24)20-4-2-3-19(15-20)16-22-9-7-18(8-10-22)5-6-21(25)23-11-13-26-14-12-23/h2-4,15,18H,5-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSVYLTFJABOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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